molecular formula C16H19Cl3FN3O3S2 B11702790 Ethyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11702790
M. Wt: 490.8 g/mol
InChI Key: AIZSNTNFPCJIBD-UHFFFAOYSA-N
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Description

Ethyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as trichloro, fluoroacetyl, and carbamothioyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ethyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This compound includes various functional groups that suggest a diverse range of interactions with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C20H21Cl3N4O2S2C_{20}H_{21}Cl_3N_4O_2S_2, with a molecular weight of approximately 490.8 g/mol. The structure consists of a tetrahydro-benzothiophene core linked to a trichloroethyl group and a fluoroacetyl amino group, indicating potential reactivity and biological activity.

The biological activity of this compound may involve interactions with specific proteins or enzymes. These interactions can modulate enzymatic activities or alter signaling pathways within cells .

Biological Activity Profiles

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities:

Antitumor Activity

Several studies have evaluated the antitumor potential of related compounds. For instance:

  • IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines .
  • Mechanism : Induction of apoptosis in MCF-7 breast cancer cells was observed with significant reductions in cell viability (26.86% decrease), indicating effective cytotoxicity .

Enzyme Interaction Studies

The interaction with key enzymes has been documented:

  • Acetylcholinesterase Activity : Compounds in this category have been shown to increase acetylcholinesterase activity significantly in treated larvae compared to controls .
  • Alkaline Phosphatase Activity : A decrease in alkaline phosphatase activity was noted in treated larvae after exposure to these compounds .

Case Studies and Experimental Data

A detailed examination of the biological effects was conducted through various experimental setups:

  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in G2/M phase arrest and S-phase arrest in cancer cells .
  • Protein Interaction Studies : Studies indicated that total protein levels decreased significantly in treated samples compared to controls, suggesting a potential mechanism for growth inhibition in targeted cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison table with similar compounds is provided below:

Compound NameIC50 (μM)MechanismNotable Effects
Compound A23.2ApoptosisSignificant cytotoxicity in MCF-7 cells
Compound B49.9Enzyme inhibitionIncreased acetylcholinesterase activity
Compound C52.9Cell cycle arrestG2/M phase arrest observed

Properties

Molecular Formula

C16H19Cl3FN3O3S2

Molecular Weight

490.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-[(2-fluoroacetyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H19Cl3FN3O3S2/c1-2-26-13(25)11-8-5-3-4-6-9(8)28-12(11)22-15(27)23-14(16(17,18)19)21-10(24)7-20/h14H,2-7H2,1H3,(H,21,24)(H2,22,23,27)

InChI Key

AIZSNTNFPCJIBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF

Origin of Product

United States

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